(3-Chlorobiphenyl-2-yl)acetic acid
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Overview
Description
(3-Chlorobiphenyl-2-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl structure with a chlorine atom attached to the third position and an acetic acid group attached to the second position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorobiphenyl-2-yl)acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include a palladium catalyst, a base, and an appropriate solvent . The reaction proceeds under mild conditions and is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorobiphenyl-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetic acid group can be oxidized to form corresponding carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding biphenyl derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
(3-Chlorobiphenyl-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Chlorobiphenyl-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2-acetic acid: Lacks the chlorine atom at the third position.
(4-Chlorobiphenyl-2-yl)acetic acid: Chlorine atom is attached to the fourth position instead of the third.
Uniqueness
(3-Chlorobiphenyl-2-yl)acetic acid is unique due to the specific positioning of the chlorine atom and the acetic acid group on the biphenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C14H11ClO2 |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-(2-chloro-6-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H11ClO2/c15-13-8-4-7-11(12(13)9-14(16)17)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |
InChI Key |
TXXUSBAHJFHVKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)CC(=O)O |
Origin of Product |
United States |
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